3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
“3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the CAS Number: 10185-69-0 . It has a molecular weight of 175.19 . The IUPAC name for this compound is 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenylamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The SMILES string representation of the molecule isCc1nc(no1)-c2cccc(N)c2
. This indicates that the molecule consists of a 5-methyl-1,2,4-oxadiazol-3-yl group attached to an aniline group. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 96-98 degrees Celsius .Scientific Research Applications
Synthesis of Energetic Materials
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline has been utilized in the synthesis of insensitive energetic materials. Compounds based on this chemical structure, combining 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and characterized, showing moderate thermal stabilities and superior detonation performance to TNT, indicating potential applications in explosives and propellants (Yu et al., 2017).
Biological Evaluation for Medical Applications
This compound's derivatives have been studied for their biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The synthesized compounds were evaluated to develop novel biologically active compounds, suggesting potential applications in pharmaceutical research and development (Kavitha, Kannan, & Gnanavel, 2016).
Monomer for Polymerization
Selective reduction of the nitro group in derivatives of this compound has led to the synthesis of promising monomers for oxidative and radical polymerizations, indicating uses in polymer science and engineering (Tarasenko et al., 2017).
Antitumor Activity
Novel bioactive 1,2,4-oxadiazole natural product analogs bearing this compound have been synthesized and tested for antitumor activity against a panel of cell lines. These studies reveal the compound's potential in developing new cancer treatments (Maftei et al., 2013).
Antimicrobial Studies
The compound and its derivatives have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting its potential in creating new antimicrobial agents (Kavitha, Zulfareen, Kannan, & Gnanavel, 2016).
Electrosynthesis and Chemical Reactions
Electrosynthesis techniques have been developed for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides, showcasing the compound's versatility in synthetic organic chemistry and potential in various chemical synthesis applications (Qian et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities . They have been found to act as selective inhibitors of the dopamine transporter DAT and partial agonists of the μ opioid receptor . They also have been reported to have anti-angiogenic properties .
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with a similar 1,2,4-oxadiazole core have been reported to affect various pathways, including those involved in dopamine transport and opioid signaling .
Pharmacokinetics
The compound’s molecular weight of 17519 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including analgesic, antibiotic, anticonvulsant, and anti-hepatitis b virus activities, as well as unique antitumor, anti-inflammatory, and acetylcholinesterase (ache) inhibitory activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .
properties
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGRIHPFAVSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465372 | |
Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10185-69-0 | |
Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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